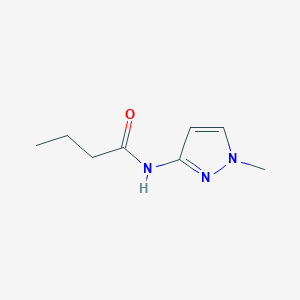
4-bromo-1-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 4-bromo-1-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of specific enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-1-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide can modulate various biochemical and physiological processes. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the proliferation of cancer cells, and induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the replication of several viruses, including Zika virus and dengue virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-bromo-1-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide in lab experiments is its potential pharmacological properties. It can be used to study the mechanisms involved in inflammation, tumor growth, and viral replication. However, one of the limitations is its potential toxicity, which may affect the accuracy of the results obtained.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-1-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and viral infections. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Finally, the development of new synthetic methods for the preparation of 4-bromo-1-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide may lead to the discovery of new analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of 4-bromo-1-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide has been reported in several studies. One of the most common methods involves the reaction of 4-bromo-1-ethylpyrazole-3-carboxylic acid with oxalyl chloride, followed by the reaction with 2-methyltetrahydrofuran-3-one. The resulting product is then treated with ammonia to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide has been studied for its potential pharmacological properties, including its anti-inflammatory, antitumor, and antiviral activities. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the proliferation of cancer cells. Additionally, it has been reported to have antiviral activity against several viruses, including Zika virus and dengue virus.
Eigenschaften
IUPAC Name |
4-bromo-1-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2/c1-2-15-7-9(12)10(14-15)11(16)13-6-8-4-3-5-17-8/h7-8H,2-6H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHZNLRJSUFRBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC2CCCO2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7458976.png)
![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7458983.png)
![4-Chloro-5-[4-(diphenylmethyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B7458994.png)



![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B7459025.png)

![1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459063.png)
![N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide](/img/structure/B7459070.png)
![N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459073.png)

![N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459084.png)
